molecular formula C20H28N6O B12383771 (R)-PROTAC CDK9 ligand-1

(R)-PROTAC CDK9 ligand-1

Cat. No.: B12383771
M. Wt: 368.5 g/mol
InChI Key: ZTQFEMJXWCDAAJ-MRXNPFEDSA-N
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Description

®-PROTAC CDK9 ligand-1 is a compound designed to target and degrade cyclin-dependent kinase 9 (CDK9) through the proteolysis-targeting chimera (PROTAC) mechanism. CDK9 is a crucial enzyme involved in the regulation of transcription and cell cycle progression. The compound is of significant interest in the field of drug discovery and cancer research due to its potential to selectively degrade CDK9, thereby inhibiting the transcription of genes essential for cancer cell survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-PROTAC CDK9 ligand-1 typically involves multiple steps, including the preparation of the ligand for CDK9, the linker, and the E3 ligase ligand. The synthetic route may include:

    Preparation of the CDK9 ligand: This step involves the synthesis of a small molecule that can bind selectively to CDK9.

    Synthesis of the linker: The linker is a chemical moiety that connects the CDK9 ligand to the E3 ligase ligand. It is usually synthesized through a series of organic reactions, such as amide bond formation or click chemistry.

    Preparation of the E3 ligase ligand: This involves the synthesis of a molecule that can recruit an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL) protein.

    Conjugation: The final step involves conjugating the CDK9 ligand, linker, and E3 ligase ligand to form the complete ®-PROTAC CDK9 ligand-1 molecule.

Industrial Production Methods

Industrial production of ®-PROTAC CDK9 ligand-1 would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and high yield. This may involve:

    Optimization of reaction conditions: Adjusting parameters such as temperature, solvent, and reaction time to maximize yield and purity.

    Use of automated synthesis platforms: Employing automated systems to streamline the synthesis process and reduce human error.

    Purification and quality control: Implementing purification techniques such as chromatography and crystallization, followed by rigorous quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

®-PROTAC CDK9 ligand-1 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under certain conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with different oxidation states.

    Substitution: Substituted compounds with new functional groups replacing the original ones.

Scientific Research Applications

®-PROTAC CDK9 ligand-1 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the chemical properties and reactivity of PROTAC molecules.

    Biology: Employed in biological studies to investigate the role of CDK9 in cellular processes and its degradation mechanism.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving dysregulated CDK9 activity.

    Industry: Utilized in the development of new PROTAC-based drugs and as a reference compound in drug discovery research.

Mechanism of Action

®-PROTAC CDK9 ligand-1 exerts its effects through the PROTAC mechanism, which involves:

    Binding to CDK9: The CDK9 ligand component of the compound binds selectively to CDK9.

    Recruitment of E3 ligase: The E3 ligase ligand component recruits an E3 ubiquitin ligase, such as cereblon or VHL protein.

    Ubiquitination and degradation: The recruited E3 ligase ubiquitinates CDK9, marking it for degradation by the proteasome. This leads to the selective degradation of CDK9 and inhibition of its activity.

Comparison with Similar Compounds

®-PROTAC CDK9 ligand-1 can be compared with other similar compounds, such as:

    PROTAC CDK9 ligand-2: Another PROTAC targeting CDK9, but with a different linker or E3 ligase ligand.

    PROTAC CDK4/6 ligands: PROTACs targeting other cyclin-dependent kinases, such as CDK4 and CDK6, which have different roles in cell cycle regulation.

    Small molecule CDK9 inhibitors: Traditional small molecule inhibitors that inhibit CDK9 activity without inducing its degradation.

The uniqueness of ®-PROTAC CDK9 ligand-1 lies in its ability to selectively degrade CDK9 through the PROTAC mechanism, offering a novel approach to targeting CDK9 compared to traditional inhibitors.

Properties

Molecular Formula

C20H28N6O

Molecular Weight

368.5 g/mol

IUPAC Name

(2R)-2-[[7-[(4-aminophenyl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butan-1-ol

InChI

InChI=1S/C20H28N6O/c1-4-16(12-27)24-18-9-19(22-10-14-5-7-15(21)8-6-14)26-20(25-18)17(11-23-26)13(2)3/h5-9,11,13,16,22,27H,4,10,12,21H2,1-3H3,(H,24,25)/t16-/m1/s1

InChI Key

ZTQFEMJXWCDAAJ-MRXNPFEDSA-N

Isomeric SMILES

CC[C@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C

Canonical SMILES

CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C

Origin of Product

United States

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